
7-Methylisoindolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylisoindolin-4-ol is a chemical compound belonging to the isoindoline family Isoindolines are a class of heterocyclic compounds characterized by a fused benzopyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoindolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a bromomethyl-substituted aromatic compound with primary amines, such as anilines or benzylamines, in the presence of a base. This domino reaction leads to the formation of the isoindoline ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions: 7-Methylisoindolin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to isoindolinone derivatives.
Reduction: Formation of fully reduced isoindoline compounds.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Isoindolinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindoline compounds.
科学的研究の応用
7-Methylisoindolin-4-ol has several applications in scientific research:
作用機序
The mechanism of action of 7-Methylisoindolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .
類似化合物との比較
Isoindoline: The fully reduced form of isoindole.
Isoindolinone: An oxidized derivative with a carbonyl group.
Indole: A structurally related compound with a fused benzopyrrole ring system.
Uniqueness: 7-Methylisoindolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoindoline derivatives, it offers a balance of stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
7-methyl-2,3-dihydro-1H-isoindol-4-ol |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-9(11)8-5-10-4-7(6)8/h2-3,10-11H,4-5H2,1H3 |
InChIキー |
DUYKABWCCUBWEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CNCC2=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11922158.png)
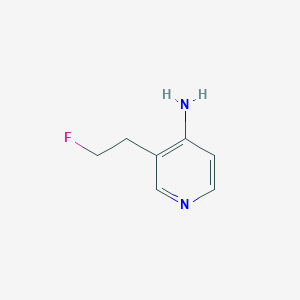
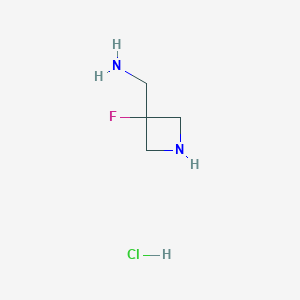
![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)
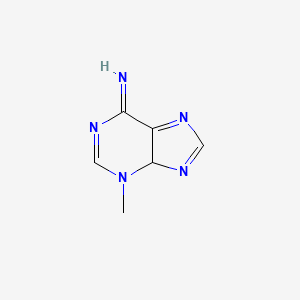
![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
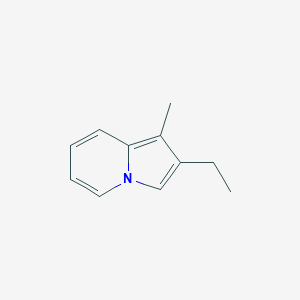

![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
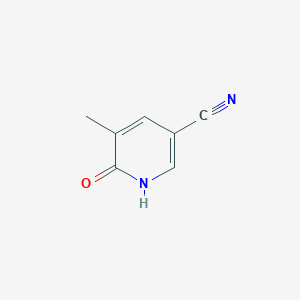
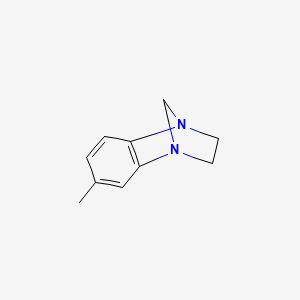

![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)
